Fluorocurarine chloride
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Overview
Description
Vincanidine hydrochloride is an indole alkaloid derived from the plant Vinca erecta. It is known for its complex structure, which includes a 2-methyleneindoline chromophoric system conjugated with an aldehyde group . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vincanidine hydrochloride typically involves the extraction of the alkaloid from the roots of Vinca erecta. The process includes several steps:
Extraction: The roots are dried and powdered, followed by extraction using solvents like methanol or ethanol.
Isolation: The crude extract is subjected to chromatographic techniques to isolate vincanidine.
Purification: Further purification is achieved through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of vincanidine hydrochloride may involve large-scale extraction and purification processes. The use of advanced chromatographic techniques and crystallization methods ensures the production of high-purity vincanidine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Vincanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of vincanidine.
Substitution: Substitution reactions involving different reagents can modify the structure of vincanidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different derivatives of vincanidine, such as eburnamonine and other related compounds .
Scientific Research Applications
Vincanidine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other indole alkaloids.
Biology: Studies have explored its potential biological activities, including vasodilating and memory-enhancing effects.
Medicine: Research has investigated its potential use in treating neurodegenerative conditions like Parkinson’s and Alzheimer’s diseases.
Industry: Vincanidine hydrochloride is used in the production of other bioactive compounds
Mechanism of Action
The mechanism of action of vincanidine hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems and vasodilatory pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Vincamine: Another indole alkaloid with similar vasodilating properties.
Eburnamonine: A derivative of vincanidine with related biological activities.
Apovincamine: Structurally related to vincanidine and used in similar applications.
Uniqueness
Vincanidine hydrochloride is unique due to its specific structure and the presence of the 2-methyleneindoline chromophoric system. This structural feature distinguishes it from other similar compounds and contributes to its unique biological activities .
Properties
Molecular Formula |
C19H20O2N2, HCl |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(1R,11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3+;/t14-,18-,20+,22?;/m0./s1 |
SMILES |
CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] |
Appearance |
Light brown powder |
Purity |
≥ 97%. Method for purity assay: mass spectrometry |
Synonyms |
12-hydroxynorfluorocurarine hydrochloride |
Origin of Product |
United States |
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